

Applications of DNA Nanotechnology in Biosensing: Application Notes and Protocols

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Introduction

DNA, the blueprint of life, has transcended its biological role to become a versatile building material in the field of nanotechnology. Its inherent properties of programmability, predictability through Watson-Crick base pairing, and biocompatibility make it an exceptional candidate for the construction of nanoscale structures with unprecedented precision.^{[1][2]} This has led to the emergence of DNA nanotechnology, a field dedicated to the design and fabrication of artificial DNA structures for various applications, most notably in biosensing.^{[3][4][5]}

DNA nanotechnology-based biosensors offer remarkable advantages, including high sensitivity, specificity, and the potential for multiplexed detection of a wide range of analytes such as nucleic acids, proteins, small molecules, and ions.^{[6][7]} This document provides detailed application notes and protocols for three prominent classes of DNA nanostructures used in biosensing: DNA origami, DNA walkers, and DNA hydrogels.

I. DNA Origami-Based Biosensors

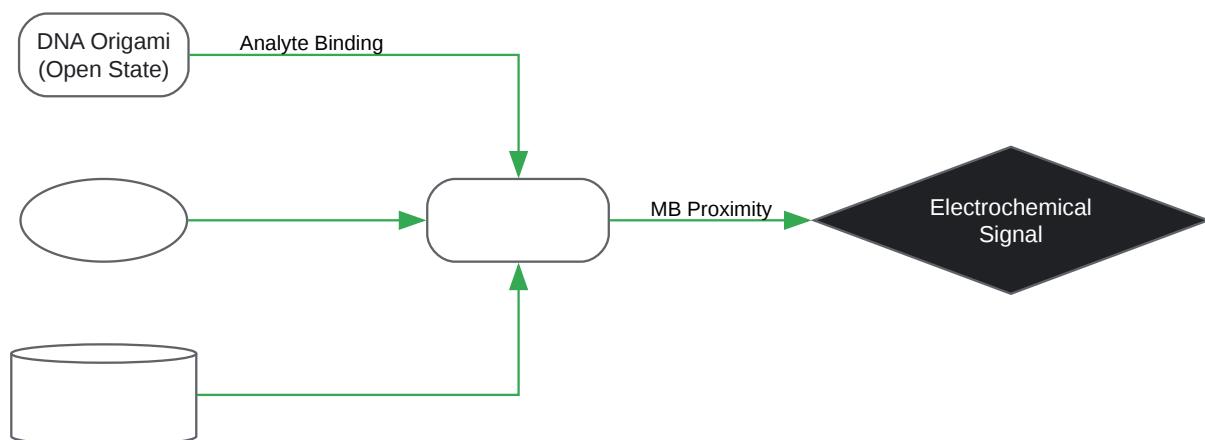
DNA origami is a revolutionary technique that involves folding a long single-stranded DNA scaffold (typically from the M13 bacteriophage genome) into a predefined two- or three-dimensional shape using hundreds of shorter "staple" strands.^{[2][8]} This method allows for the creation of nanostructures with complex geometries and the precise positioning of functional

elements like aptamers, fluorophores, and nanoparticles, making them ideal platforms for biosensing.[1][9]

Application Note: Protein Detection using a Modular DNA Origami Biosensor

This application note describes an electrochemical biosensor based on a reconfigurable DNA origami platform for the detection of proteins, such as Platelet-Derived Growth Factor BB (PDGF-BB). The principle relies on a target-induced conformational change of the DNA origami structure, which brings redox reporters (Methylene Blue, MB) in proximity to a gold electrode surface, generating a detectable electrochemical signal.[5]

Signaling Pathway



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Caption: Target protein binding induces a conformational change in the DNA origami, leading to signal generation.

Experimental Protocol: Fabrication of a DNA Origami Biosensor for PDGF-BB Detection

Materials:

- M13mp18 single-stranded DNA scaffold

- Staple strands (unmodified and modified with 5' extensions for MB reporters and aptamers)
- Methylene Blue (MB)-modified oligonucleotides
- PDGF-BB aptamer sequences
- Gold electrodes
- Tris-acetate-EDTA (TAE) buffer with $MgCl_2$
- Square-wave voltammetry (SWV) instrument

Procedure:

- DNA Origami Design: Design a flat, disk-shaped DNA origami structure with a central hole using a suitable software (e.g., caDNAno). Incorporate staple strands with 5' extensions at specific locations for attaching MB reporters and the PDGF-BB aptamer.
- Origami Folding:
 - Mix the M13 scaffold DNA, staple strands (including those with extensions), and MB-modified oligos in TAE buffer containing 12.5 mM $MgCl_2$.
 - Anneal the mixture by heating to 95°C for 5 minutes and then slowly cooling to 20°C over 12-16 hours.
- Electrode Functionalization:
 - Clean the gold electrode surface.
 - Immobilize a thiol-modified oligonucleotide containing the PDGF-BB aptamer sequence onto the gold surface through self-assembly.
- Sensor Assembly:
 - Incubate the functionalized electrode with the folded DNA origami solution. The origami will attach to the electrode via hybridization of a linker strand.

- Analyte Detection:
 - Introduce the sample containing PDGF-BB to the sensor surface.
 - Binding of the dimeric PDGF-BB to the aptamers on both the origami and the electrode surface induces a conformational change, bringing the MB reporters close to the electrode.
 - Measure the electrochemical signal using SWV. The increase in current is proportional to the concentration of PDGF-BB.[5]

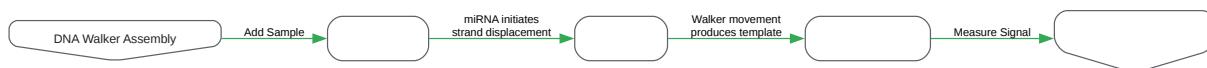
II. DNA Walker-Based Biosensors

DNA walkers are dynamic nanodevices that can move along a predefined track on a DNA nanostructure.[3] Their movement is typically fueled by enzymatic reactions or strand displacement reactions, leading to signal amplification. This makes them highly sensitive biosensors for various targets, particularly nucleic acids like microRNAs (miRNAs).[10]

Application Note: miRNA Detection using a Target-Fueled DNA Walker

This application note details a fluorescent biosensor for the detection of a specific miRNA (e.g., let-7a) using a DNA walker. The target miRNA itself acts as the "fuel" to power the walker's movement along a track, leading to a significant amplification of the fluorescence signal.[10]

Experimental Workflow



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Caption: Workflow for miRNA detection using a target-fueled DNA walker with signal amplification.

Experimental Protocol: miRNA-Responsive DNA Walker Biosensor

Materials:

- Oligonucleotides for walker, track, and fuel strands (sequences specific to the target miRNA)
- Target miRNA (e.g., let-7a)
- Reaction buffer (e.g., Tris-acetate buffer with Mg^{2+})
- T4 DNA ligase and buffer
- Phi29 DNA polymerase and dNTPs (for Rolling Circle Amplification - RCA)
- Fluorescent reporter (e.g., SYBR Green I)
- Fluorescence spectrometer

Procedure:

- DNA Walker and Track Assembly:
 - Mix the oligonucleotides for the walker and the track in the reaction buffer.
 - Anneal the mixture by heating to 90°C for 3 minutes, followed by slow cooling to 25°C to allow for proper hybridization and formation of the walker-track complex.[10]
- Target-Induced Walking:
 - Introduce the sample containing the target miRNA to the assembled walker-track solution.
 - The miRNA will bind to a specific recognition site on the walker, initiating a strand displacement cascade that causes the walker to move along the track.[10]
- Signal Amplification (RCA):
 - The movement of the walker can be designed to produce a circular DNA template.

- Add T4 DNA ligase to circularize the template.
- Add phi29 DNA polymerase and dNTPs to initiate RCA, which generates a long single-stranded DNA product containing multiple repeats of a specific sequence.[10]
- Fluorescence Detection:
 - Add a fluorescent dye (e.g., SYBR Green I) that intercalates with the dsDNA product of RCA.
 - Measure the fluorescence intensity. The signal intensity is proportional to the initial concentration of the target miRNA.

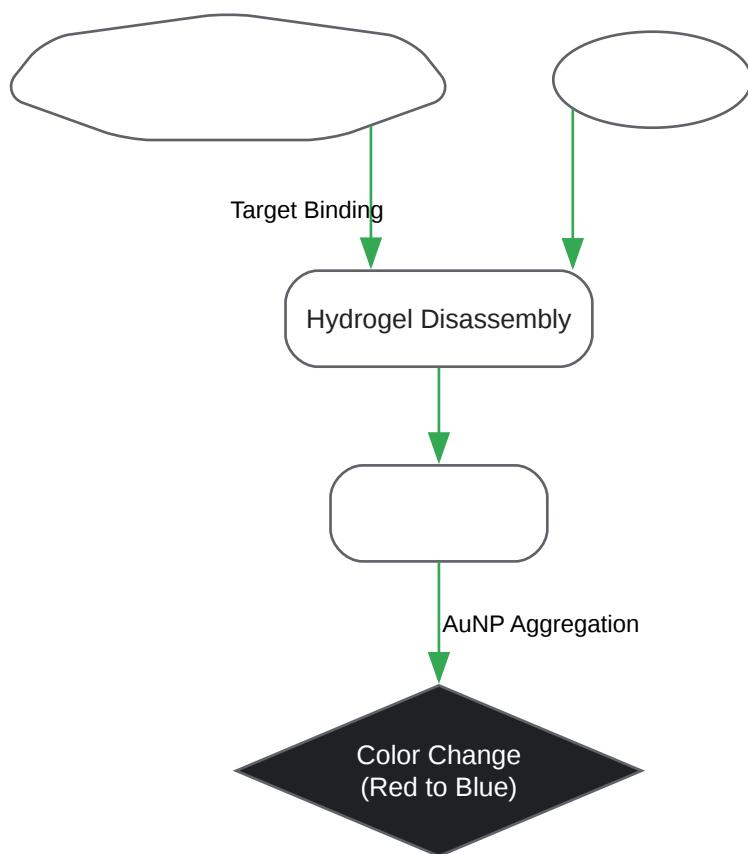
III. DNA Hydrogel-Based Biosensors

DNA hydrogels are three-dimensional networks of crosslinked DNA chains that can swell in water.[11] These hydrogels can be designed to be responsive to specific stimuli, such as the presence of a target molecule, leading to a change in their physical properties (e.g., volume, color).[12][13] This makes them attractive materials for developing simple, often visual, biosensors.

Application Note: Small Molecule Detection using an Aptamer-Based DNA Hydrogel

This application note describes a colorimetric biosensor for the detection of a small molecule, adenosine, using a DNA hydrogel functionalized with an adenosine-binding aptamer. The binding of adenosine to the aptamer disrupts the hydrogel network, leading to the release of encapsulated gold nanoparticles (AuNPs) and a corresponding color change.[14]

Logical Relationship



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Caption: Adenosine binding triggers hydrogel disassembly, AuNP release, and a visual color change.

Experimental Protocol: Aptamer-Based DNA Hydrogel for Adenosine Detection

Materials:

- Acrydite-modified DNA aptamer for adenosine
- Acrydite-modified complementary DNA strand
- Acrylamide and N,N'-methylenebis(acrylamide) (BIS)
- Ammonium persulfate (APS) and N,N,N',N'-tetramethylethylenediamine (TEMED)
- Gold nanoparticles (AuNPs)

- Adenosine standard solutions
- UV-Vis spectrophotometer

Procedure:

- Synthesis of DNA-Functionalized Polyacrylamide:
 - Prepare a solution containing the acrydite-modified adenosine aptamer and its complementary strand.
 - Add acrylamide, BIS, and APS to the DNA solution.
 - Initiate polymerization by adding TEMED. This will form a polyacrylamide backbone with incorporated DNA strands.
- Hydrogel Formation and AuNP Encapsulation:
 - Mix the DNA-functionalized polyacrylamide solution with a solution of AuNPs.
 - The hybridization of the complementary DNA strands will crosslink the polymer chains, forming a hydrogel and entrapping the AuNPs within the network.
- Analyte Detection:
 - Add the sample containing adenosine to the hydrogel.
 - Adenosine will bind to its aptamer, causing a conformational change that de-hybridizes the crosslinking strands.
 - This leads to the disassembly of the hydrogel and the release of the encapsulated AuNPs into the supernatant.
- Signal Readout:
 - The released AuNPs will aggregate in the solution, causing a color change from red to blue.

- Quantify the color change by measuring the absorbance spectrum using a UV-Vis spectrophotometer. The change in absorbance is proportional to the adenosine concentration.

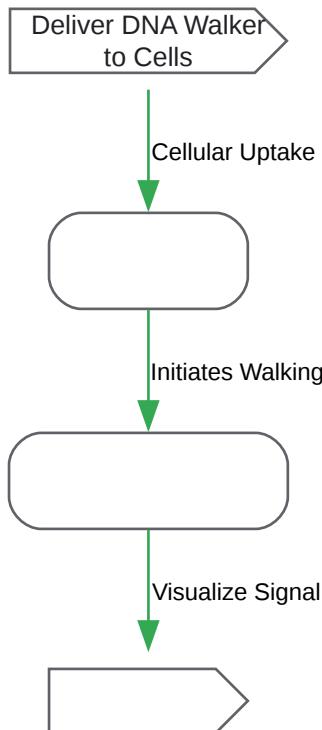
IV. Applications in Cellular Imaging

DNA nanotechnology-based biosensors are also being developed for imaging and sensing applications within living cells. These intracellular biosensors can provide real-time information about the presence and localization of specific molecules, such as messenger RNA (mRNA), offering valuable insights into cellular processes.[15][16]

Application Note: mRNA Imaging in Living Cells using a DNA Walker

This application note describes the use of a DNA walker for the real-time imaging of a specific mRNA in living cells. The walker is designed to be activated by the target mRNA, leading to the generation of a fluorescent signal that can be monitored by microscopy.[3]

Experimental Workflow for Cellular Imaging



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